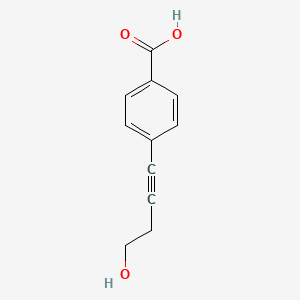
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid: is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid, featuring a hydroxybutynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-hydroxybut-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 4-hydroxybut-1-yne is reacted with benzoic acid in the presence of the catalyst and base, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-oxobut-1-yn-1-yl)benzoic acid.
Reduction: Formation of 4-(4-hydroxybut-1-en-1-yl)benzoic acid or 4-(4-hydroxybutyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid is used as a reactant in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: This compound can be utilized in the study of biochemical pathways and enzyme interactions due to its unique functional groups.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester: A methyl ester derivative with similar reactivity but different solubility and stability properties.
This compound ethyl ester: An ethyl ester derivative with comparable chemical behavior but distinct physical characteristics.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles. The presence of both a hydroxy and an alkyne group allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
827321-91-5 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-(4-hydroxybut-1-ynyl)benzoic acid |
InChI |
InChI=1S/C11H10O3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,2,8H2,(H,13,14) |
Clave InChI |
ARYFWUPWLDKSPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
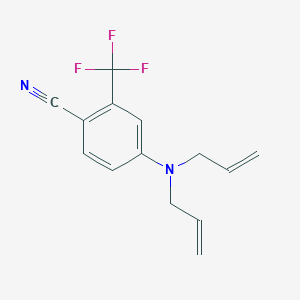
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
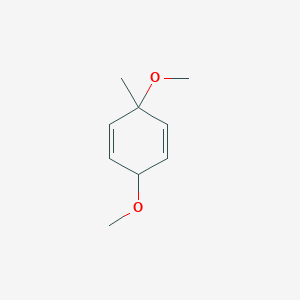
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
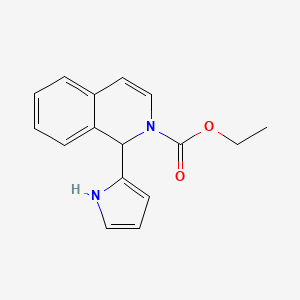
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
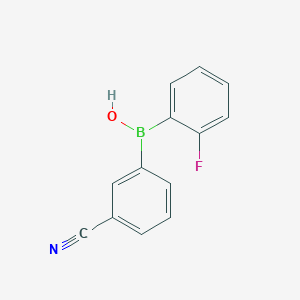

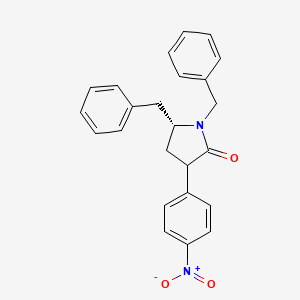
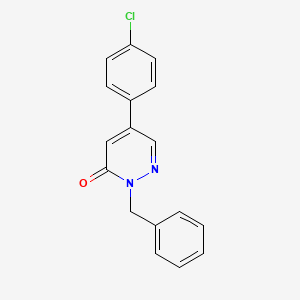
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
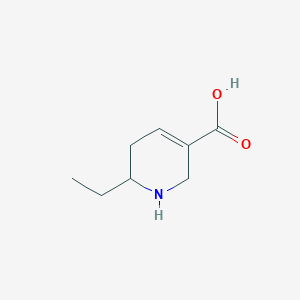
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
